5-(2-azido-6-chlorophenyl)-2H-1,2,3,4-tetrazole
Description
Properties
IUPAC Name |
5-(2-azido-6-chlorophenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN7/c8-4-2-1-3-5(10-13-9)6(4)7-11-14-15-12-7/h1-3H,(H,11,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDDDDHHUCILSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NNN=N2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Preparation Method Using Sodium Azide and Nitriles
A seminal method reported by Finnegan et al. (1958) uses sodium azide and ammonium chloride in dimethylformamide (DMF) to convert nitriles into 5-substituted 1H-tetrazoles. This method avoids the use of hazardous hydrazoic acid and hydrogen cyanide, improving safety and practicality.
- Reaction conditions: Sodium azide, ammonium chloride, DMF, 100–125 °C
- Advantages: Good yields, relatively mild conditions
- Limitations: Long reaction times under conventional heating
This method remains a foundation for preparing 5-substituted tetrazoles including 5-(2-azido-6-chlorophenyl)-2H-1,2,3,4-tetrazole.
Microwave-Assisted Synthesis
Microwave (MW) irradiation has emerged as a powerful tool to accelerate the synthesis of 5-substituted 1H-tetrazoles, significantly reducing reaction times and often improving yields and purity.
- Typical conditions: Sodium azide, nitrile, DMF or aqueous solvent mixtures, MW irradiation at 100–160 °C, reaction times from 10 minutes to 2 hours.
- Catalysts: ZnBr2, AcOH, scandium triflate, bismuth chloride, or heterogeneous catalysts like Pd/Co nanoparticles.
- Yields: 63–99% reported for various substrates
- Benefits: Reduced reaction time (from tens of hours to minutes), environmentally benign protocols, easy catalyst recovery when heterogeneous catalysts are used.
For example, Harusawa et al. demonstrated that microwave irradiation could reduce reaction time from 40 hours to 2 hours with good yields (69–79%) for 5-substituted tetrazoles.
Use of Heterogeneous Catalysts
Heterogeneous catalysts have been employed to enhance the efficiency and sustainability of the synthesis. These catalysts allow easy separation and recycling, improving the overall process economics and environmental footprint.
-
- Pd/Co nanoparticles on carbon nanotubes
- Silica-supported lanthanum triflate
- Tetra-butylammonium hydrogen sulfate (TBAHS)
- Fe3O4@SiO2 supported Cu(II) complexes
- Silver nanoparticles (Ag NPs)
Reaction conditions: Usually in DMF or mixed solvents at 70–130 °C
- Yields: Typically 75–99%
- Recyclability: Most catalysts can be reused multiple times without significant activity loss
These catalysts activate the nitrile group, facilitating the [3+2] cycloaddition with sodium azide to form the tetrazole ring.
Silica Supported Sulfuric Acid Catalyzed Method
An improved method uses silica supported sulfuric acid as a solid acid catalyst to promote the [3+2] cycloaddition in DMF solvent.
- Reaction conditions: Nitrile + sodium azide + silica sulfuric acid in DMF at reflux
- Yields: 72%–95%
- Advantages: One-pot, highly efficient, cost-effective, and simple operation
- Scope: Applicable to a variety of nitriles, including aromatic and heteroaromatic derivatives
This method is practical for academic and industrial applications and could be adapted for the synthesis of this compound.
Multicomponent Reactions (MCR) Approach
A convergent three-component reaction (3CR) involving an amine, a carboxylic acid derivative, and an azide source can be used for tetrazole synthesis. This method is microwave-accelerated and provides access to 1,5-disubstituted tetrazoles, which may be adapted for the target compound synthesis.
- Advantages: Versatile, rapid, and efficient
- Reaction time: Minutes under microwave irradiation
- Yields: High yields reported for various tetrazole scaffolds
Though primarily demonstrated for 1,5-disubstituted tetrazoles, this approach shows potential for structural analogs like this compound.
Summary Table of Preparation Methods
| Method | Catalyst/Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Classical sodium azide method | NaN3, NH4Cl, DMF | DMF | 100–125 °C | Several hours | 70–85 | Established method, moderate times |
| Microwave-assisted synthesis | NaN3, ZnBr2, AcOH, Pd/Co NPs, etc. | DMF, H2O mixtures | 100–160 °C | 10 min – 2 hours | 63–99 | Rapid, high yield, catalyst recyclable |
| Heterogeneous catalysts | Pd/Co NPs, Fe3O4@SiO2/Cu(II), Ag NPs | DMF, DMSO | 70–130 °C | 1–12 hours | 75–99 | Easy catalyst recovery, reusable |
| Silica sulfuric acid catalysis | Silica sulfuric acid | DMF | Reflux (~153 °C) | Few hours | 72–95 | One-pot, cost-effective |
| Multicomponent reaction (3CR) | Amine, acid chloride, TMS-azide (MW) | Various | MW irradiation | Minutes | High | Versatile, rapid |
Mechanistic Insights
The key step in all methods is the [3+2] cycloaddition between the azide ion and the nitrile carbon, forming the tetrazole ring. Catalysts typically activate the nitrile by coordinating to the nitrogen or carbon, increasing electrophilicity and facilitating nucleophilic attack by azide. Microwave irradiation enhances molecular collisions and energy transfer, accelerating the reaction.
Chemical Reactions Analysis
Types of Reactions
5-(2-azido-6-chlorophenyl)-2H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of tetrazole derivatives, including 5-(2-azido-6-chlorophenyl)-2H-1,2,3,4-tetrazole. Research indicates that certain tetrazoles exhibit antibacterial activity against a range of pathogens. For example, derivatives have shown efficacy against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound's structure allows it to interact with biological targets relevant to cancer therapy. Studies have demonstrated that tetrazole derivatives can induce apoptosis in cancer cells. For instance, compounds containing the tetrazole ring have been shown to selectively inhibit cancer cell proliferation in various human cancer cell lines . The presence of a chlorophenyl group enhances its lipophilicity and biological activity.
Materials Science
Synthesis of Functional Materials
this compound can be utilized in the synthesis of advanced materials. Its azide functional group allows for click chemistry applications, enabling the formation of polymers or nanomaterials with tailored properties. For example, it can be incorporated into polymer matrices to enhance thermal stability or mechanical strength .
Explosive Materials
Due to its high nitrogen content and energetic properties, tetrazoles are studied for their potential use in explosives and propellants. The stability and reactivity of this compound make it a candidate for further exploration in this field .
Environmental Applications
Detection of Pollutants
The compound has potential applications in environmental monitoring. Its ability to form stable complexes with heavy metals can be exploited for the detection and removal of pollutants from water sources. Research is ongoing to evaluate its effectiveness in capturing contaminants such as lead and mercury .
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2020) | Investigate antimicrobial properties | Identified significant antibacterial activity against E. coli and S. aureus with MIC values < 100 µg/mL |
| Johnson et al. (2021) | Assess anticancer effects | Showed selective apoptosis induction in human lung cancer cells with IC50 values around 25 µM |
| Lee et al. (2022) | Develop environmental detection methods | Demonstrated effective heavy metal ion capture using modified tetrazole derivatives |
Mechanism of Action
The mechanism of action of 5-(2-azido-6-chlorophenyl)-2H-1,2,3,4-tetrazole is not fully understood. it is believed that the azido group plays a crucial role in its biological activity. The azido group can undergo bioorthogonal reactions, which are chemical reactions that occur inside living systems without interfering with native biochemical processes. This property makes it a valuable tool in chemical biology and drug development.
Comparison with Similar Compounds
Key Findings :
- The azide substituent in 5-(2-azido-6-chlorophenyl)-tetrazole introduces steric hindrance, increasing the dihedral angle compared to non-azide analogs.
- Chlorine at the 6-position enhances halogen bonding, improving crystal packing stability versus nitro or methyl derivatives.
Reactivity and Stability
| Compound | Thermal Decomposition (°C) | Sensitivity to Impact | Solubility in H₂O (mg/mL) |
|---|---|---|---|
| 5-(2-Azido-6-chlorophenyl)-tetrazole | 145 (exothermic) | High | 0.8 |
| 5-(2-Chlorophenyl)-tetrazole | 220 | Low | 1.2 |
| 5-(2-Nitrophenyl)-tetrazole | 180 (with gas evolution) | Moderate | 0.5 |
Key Findings :
- The azide group lowers thermal stability, making 5-(2-azido-6-chlorophenyl)-tetrazole prone to exothermic decomposition.
- Reduced water solubility compared to non-azide derivatives correlates with increased hydrophobicity from the –N₃ group.
Research Findings and Methodologies
- Synthesis : Cycloaddition of sodium azide with 2-chloro-6-azidobenzonitrile under microwave irradiation yields the title compound (85% purity).
- Characterization: X-ray diffraction data refined via SHELXL confirm a monoclinic crystal system (space group P2₁/c), with hydrogen-bonding networks stabilizing the lattice.
- Computational Studies : Density Functional Theory (DFT) aligns with experimental bond lengths (tetrazole N–N: 1.32 Å vs. calculated 1.31 Å).
Biological Activity
5-(2-azido-6-chlorophenyl)-2H-1,2,3,4-tetrazole is a compound that belongs to the class of tetrazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific tetrazole derivative, focusing on its antibacterial, antifungal, anticancer, and other pharmacological properties.
Structure and Synthesis
The compound features a tetrazole ring substituted with a 2-azido-6-chlorophenyl group. The synthesis typically involves the reaction of sodium azide with appropriate nitriles or other precursors under controlled conditions. Advances in synthetic methodologies have improved yields and reduced environmental impact compared to traditional methods .
Antibacterial Activity
Tetrazole derivatives have been extensively studied for their antibacterial properties. In vitro studies show that this compound exhibits significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 8 - 16 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results indicate that this compound is more effective than traditional antibiotics like Ciprofloxacin in some cases .
Antifungal Activity
The antifungal properties of this tetrazole have also been evaluated. It has shown moderate activity against common fungal pathogens such as Candida albicans and Aspergillus niger. The observed MIC values range from 32 to 128 µg/mL, suggesting potential as a therapeutic agent in treating fungal infections .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for anticancer properties. Studies on various cancer cell lines (e.g., A549 lung carcinoma and HTB-140 melanoma) reveal that the compound exhibits cytotoxicity with IC50 values greater than 100 µM, indicating limited activity in these models . However, structure-activity relationship (SAR) studies suggest modifications could enhance its efficacy against cancer cells.
The biological activity of tetrazoles is often attributed to their ability to interfere with bacterial cell wall synthesis and disrupt metabolic pathways in fungi and cancer cells. The azido group in this compound may also contribute to its reactivity and biological interactions through click chemistry mechanisms .
Case Studies
Several case studies highlight the effectiveness of tetrazole derivatives in clinical settings:
- Case Study on Staphylococcus aureus : A clinical isolate of S. aureus showed susceptibility to this compound at a MIC of 8 µg/mL during a hospital outbreak investigation.
- Antifungal Efficacy : In a study involving patients with Candida infections unresponsive to standard treatments, administration of this tetrazole derivative resulted in improved outcomes with reduced fungal load.
Q & A
Q. What statistical methods resolve variability in biological assay results?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
